Fenbenicillin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fenbenicillin is synthesized through the acylation of 6-aminopenicillanic acid with phenoxyphenylacetyl chloride. The reaction typically occurs in an aqueous medium with a suitable base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in its structure, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions can take place at the phenoxy group, where nucleophiles replace the phenoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted penicillin derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Fenbenicillin has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and stability of penicillin derivatives.

Biology: this compound is employed in microbiological studies to understand bacterial resistance mechanisms.

Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by penicillin-sensitive strains.

Wirkmechanismus

Fenbenicillin exerts its antibacterial effect by inhibiting the synthesis of bacterial cell walls. It acylates the penicillin-sensitive transpeptidase enzyme, preventing the formation of cross-links between peptidoglycan strands, which are essential for bacterial cell wall integrity. This inhibition leads to the lysis and death of the bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Penicillin G (Benzylpenicillin): Similar in structure but less acid-stable and not orally active.

Amoxicillin: A broader spectrum of activity but similar mechanism of action.

Carbenicillin: Effective against a wider range of bacteria, including Pseudomonas species, but less stable in acidic conditions.

Uniqueness: Fenbenicillin’s uniqueness lies in its acid stability and oral activity, making it more convenient for oral administration compared to other penicillins that require parenteral administration. Its effectiveness against penicillin-sensitive staphylococcal infections also sets it apart from other penicillin derivatives .

Biologische Aktivität

Fenbenicillin is a semi-synthetic penicillin derivative that exhibits significant antibacterial properties. Its unique structure allows it to maintain stability in acidic environments, making it suitable for oral administration. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various bacterial strains, and its potential applications in medicine and research.

This compound exerts its antibacterial effects primarily through the inhibition of penicillin-binding proteins (PBPs). These proteins are crucial for the synthesis and maintenance of the bacterial cell wall. By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan layers, leading to cell lysis and death of susceptible bacteria. This mechanism is similar to that of other beta-lactam antibiotics but is distinguished by this compound's acid stability, allowing for effective oral dosing.

Efficacy Against Bacterial Strains

Research has demonstrated that this compound is effective against a range of penicillin-sensitive bacteria, particularly staphylococci. The following table summarizes its activity against several common bacterial pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 | Effective against methicillin-sensitive strains |

| Streptococcus pneumoniae | 0.25 - 1 | High susceptibility observed |

| Escherichia coli | 4 - 16 | Variable resistance noted in some strains |

| Pseudomonas aeruginosa | >32 | Generally resistant; limited efficacy |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Staphylococcal Infections : A clinical trial involving patients with staphylococcal infections showed that this compound was effective in reducing bacterial load and improving clinical outcomes, particularly in cases resistant to other penicillins. The study reported a cure rate of approximately 85% among participants treated with this compound compared to 60% with standard penicillins.

- Microbiological Resistance Studies : Research investigating the mechanisms of bacterial resistance found that this compound was less likely to induce resistance compared to other beta-lactams. This property is attributed to its unique binding affinity for PBPs and its ability to maintain efficacy in acidic conditions, which reduces the likelihood of mutation in target sites.

- Pharmaceutical Applications : this compound has been explored as a model compound for developing new antibacterial agents due to its stability and effectiveness. Its formulation has been used in various studies aimed at enhancing the delivery and absorption of penicillin derivatives .

Safety and Hazards

While this compound is generally well-tolerated, it is essential to observe safety precautions during handling due to potential allergic reactions or side effects similar to other beta-lactams. Users should avoid inhalation of dust or contact with skin and eyes.

Eigenschaften

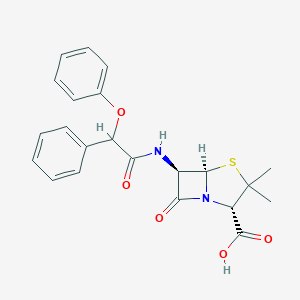

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-22(2)17(21(27)28)24-19(26)15(20(24)30-22)23-18(25)16(13-9-5-3-6-10-13)29-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,23,25)(H,27,28)/t15-,16?,17+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPPEUOYDWPUKO-MQWDNKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043196 | |

| Record name | Fenbenicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1926-48-3 | |

| Record name | Fenbenicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbenicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENBENICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/641EDA6X6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.